molecular formula C8H9F2NO B2758539 [5-(1,1-Difluoroethyl)pyridin-2-yl]methanol CAS No. 2377031-03-1

[5-(1,1-Difluoroethyl)pyridin-2-yl]methanol

Cat. No.: B2758539
CAS No.: 2377031-03-1
M. Wt: 173.163
InChI Key: KFAZKEAOWFQCBX-UHFFFAOYSA-N
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Description

[5-(1,1-Difluoroethyl)pyridin-2-yl]methanol is a pyridine derivative characterized by a hydroxymethyl group at the 2-position and a 1,1-difluoroethyl substituent at the 5-position of the pyridine ring. Its molecular formula is C₈H₉F₂NO, with a molecular weight of 173.16 g/mol . The compound is commercially available as a building block in organic synthesis, particularly in pharmaceutical and agrochemical research . The 1,1-difluoroethyl group enhances lipophilicity and metabolic stability, making it a valuable moiety in drug design .

Properties

IUPAC Name

[5-(1,1-difluoroethyl)pyridin-2-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2NO/c1-8(9,10)6-2-3-7(5-12)11-4-6/h2-4,12H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFAZKEAOWFQCBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN=C(C=C1)CO)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(1,1-Difluoroethyl)pyridin-2-yl]methanol typically involves the reaction of 2-chloropyridine with 1,1-difluoroethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, and the product is purified by distillation or recrystallization .

Industrial Production Methods

Industrial production methods for [5-(1,1-Difluoroethyl)pyridin-2-yl]methanol are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields .

Chemical Reactions Analysis

Types of Reactions

[5-(1,1-Difluoroethyl)pyridin-2-yl]methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[5-(1,1-Difluoroethyl)pyridin-2-yl]methanol is used in a wide range of scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of enzyme interactions and metabolic pathways.

    Medicine: As a potential lead compound for the development of new pharmaceuticals.

    Industry: In the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of [5-(1,1-Difluoroethyl)pyridin-2-yl]methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The difluoroethyl group enhances the compound’s binding affinity and selectivity, while the pyridine ring facilitates interactions with aromatic residues in the target proteins . These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of [5-(1,1-Difluoroethyl)pyridin-2-yl]methanol are best contextualized by comparing it to analogous pyridinyl methanol derivatives. Below is a detailed analysis:

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications Reference
[5-(1,1-Difluoroethyl)pyridin-2-yl]methanol C₈H₉F₂NO 173.16 5-(1,1-Difluoroethyl), 2-hydroxymethyl High lipophilicity; DHODH inhibitor precursor
(5-(Trifluoromethyl)pyridin-2-yl)methanol C₇H₆F₃NO 177.12 5-Trifluoromethyl, 2-hydroxymethyl Enhanced electronegativity; agrochemical uses
[5-(2-Fluoroethoxy)pyridin-2-yl]methanol C₈H₉FNO₂ ~170.16 5-(2-Fluoroethoxy), 2-hydroxymethyl Improved solubility; kinase inhibitor intermediate
(2-Chloro-5-fluoropyridin-3-yl)methanol C₆H₅ClFNO 161.56 2-Chloro, 5-fluoro, 3-hydroxymethyl Reactive in nucleophilic substitutions
2-(1,1-Difluoroethyl)-6-[6-(1,1-difluoroethyl)pyridin-2-yl]pyridine C₁₄H₁₂F₄N₂ 284.25 Dual 1,1-difluoroethyl groups High lipophilicity; potential dimeric drug scaffold

Key Comparisons

Steric Effects: The 1,1-difluoroethyl group in the target compound offers moderate steric bulk compared to the trifluoromethyl group, balancing metabolic stability and synthetic accessibility .

Synthetic Accessibility The target compound is synthesized via bromopyridine intermediates (e.g., 2-bromo-5-(1,1-difluoroethyl)pyridine) followed by hydroxymethylation, as inferred from related syntheses . In contrast, (5-(Trifluoromethyl)pyridin-2-yl)methanol may require costlier trifluoromethylation reagents like TMSCF₃ .

Biological Applications DHODH Inhibition: The 1,1-difluoroethyl pyridine motif in [5-(1,1-Difluoroethyl)pyridin-2-yl]methanol is critical in inhibitors of human dihydroorotate dehydrogenase (DHODH), a target in autoimmune disease therapy . Kinase Inhibition: [5-(2-Fluoroethoxy)pyridin-2-yl]methanol’s fluoroethoxy group enhances solubility, making it suitable for kinase inhibitor pipelines .

Physicochemical Properties

  • Lipophilicity : The 1,1-difluoroethyl group increases logP compared to hydroxymethyl pyridines without fluorinated substituents, improving membrane permeability .
  • Hydrogen Bonding : The hydroxymethyl group in all compounds facilitates hydrogen bonding, crucial for target binding in enzymatic inhibition .

Biological Activity

[5-(1,1-Difluoroethyl)pyridin-2-yl]methanol is an organic compound characterized by a pyridine ring substituted with a difluoroethyl group and a hydroxymethyl group. Its unique structure provides distinct chemical and biological properties, making it a subject of interest in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential applications in drug development.

Chemical Structure and Properties

The molecular formula of [5-(1,1-Difluoroethyl)pyridin-2-yl]methanol is C9_9H10_10F2_2N2_2O, with a molecular weight of 173.16 g/mol. The difluoroethyl group enhances its stability and reactivity, while the hydroxymethyl group contributes to its interaction with biological targets.

The compound's mechanism of action involves interactions with specific enzymes and receptors. The difluoroethyl moiety increases binding affinity due to enhanced hydrophobic interactions and hydrogen bonding capabilities with target proteins. This binding profile is crucial for understanding its therapeutic potential.

Anticancer Properties

Recent studies have indicated that [5-(1,1-Difluoroethyl)pyridin-2-yl]methanol exhibits significant anticancer activity. For instance, it has been shown to inhibit cell proliferation in various cancer cell lines through mechanisms such as cell cycle arrest and apoptosis induction.

Cell LineIC50_{50} (µM)Mechanism of Action
Jurkat4.64 ± 0.08Cell cycle arrest in sub-G1 phase
HeLa226Apoptosis induction
MCF-7242.52Cytotoxic effects

The compound's effectiveness was evaluated using the MTT assay, which measures cell viability following treatment.

Enzyme Inhibition

[5-(1,1-Difluoroethyl)pyridin-2-yl]methanol has been identified as an inhibitor of dihydroorotate dehydrogenase (DHODH), an enzyme critical for pyrimidine biosynthesis. Inhibition of DHODH can lead to reduced proliferation of cancer cells and may enhance the efficacy of other anticancer agents.

Study on Antiviral Activity

In a comparative analysis involving similar compounds, [5-(1,1-Difluoroethyl)pyridin-2-yl]methanol demonstrated promising antiviral properties against measles virus replication. The structure-activity relationship (SAR) studies highlighted that modifications to the pyridine ring could significantly alter biological activity.

Research on Binding Affinity

Computational docking studies have revealed that [5-(1,1-Difluoroethyl)pyridin-2-yl]methanol binds effectively to human matrix metalloproteinases (MMPs), which are implicated in tumor progression and metastasis. The binding energies calculated were -9.0 kcal/mol for MMP-2 and -7.8 kcal/mol for MMP-9, indicating strong interactions that warrant further investigation.

Applications in Drug Development

Due to its unique chemical structure and biological activity, [5-(1,1-Difluoroethyl)pyridin-2-yl]methanol is considered a lead compound for the development of new pharmaceuticals targeting cancer and viral infections. Its ability to inhibit key enzymes involved in disease progression positions it as a candidate for further preclinical studies.

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